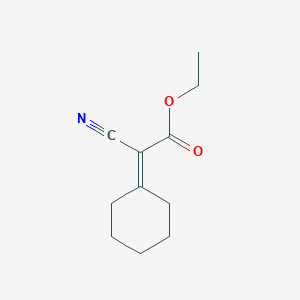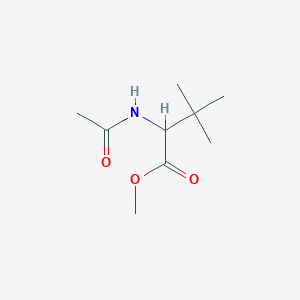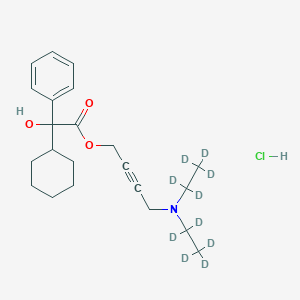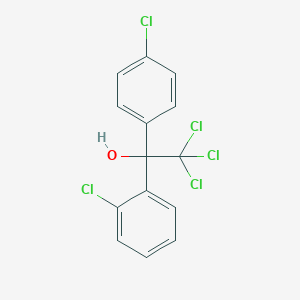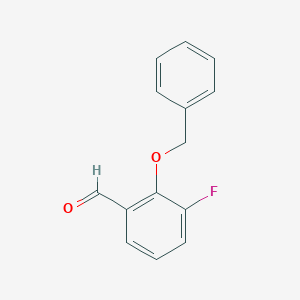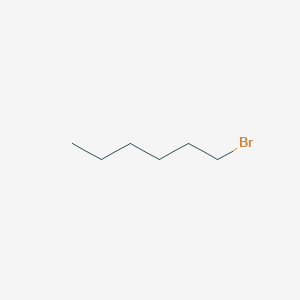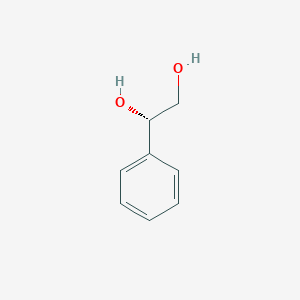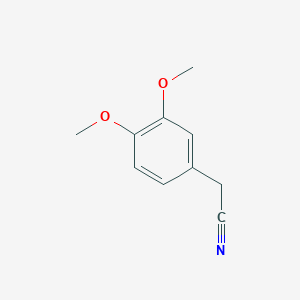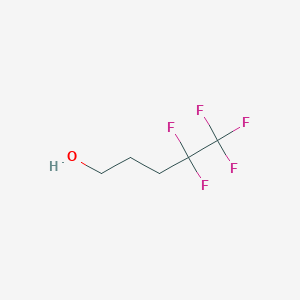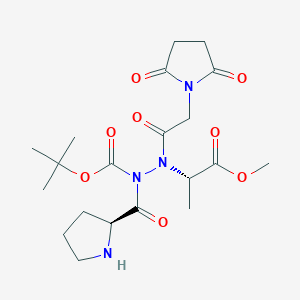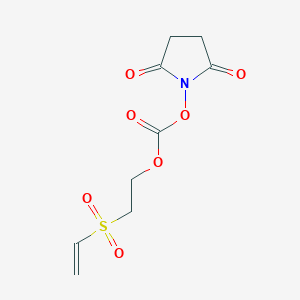
Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester," does not directly appear in the provided papers. However, a closely related compound, "Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 2,2,2-trichloroethyl ester," is mentioned as a reagent for the selective Troc-protection of amino groups, particularly for amino acids . This compound is also known by alternate names such as Succinimidyl 2,2,2-trichloroethyl carbonate and Trichloroethyl succinimidyl carbonate, or Troc-OSu .
Synthesis Analysis
The synthesis of the related compound involves the use of trichloroethyl chloroformate or trichloroethanol and disuccinimido carbonate . The process is likely to involve the formation of an intermediate that reacts with a succinimidyl group to form the final ester product. The synthesis is not detailed for the exact compound , but the methods described could potentially be adapted for the synthesis of similar carbonic acid esters.
Molecular Structure Analysis
The molecular structure of the related compound includes a 2,5-dioxo-1-pyrrolidinyl moiety and a 2,2,2-trichloroethyl ester group . The presence of the trichloroethyl group suggests that the compound is quite reactive, especially towards nucleophiles, due to the electron-withdrawing effect of the chlorine atoms. The molecular weight is given as 290.49 g/mol, and the physical form is a white solid .
Chemical Reactions Analysis
The related compound is used for Troc-protection, which involves the protection of amino groups in amino acids . This suggests that the compound can react with nucleophilic amino groups to form a protected amine. The protection can be removed under certain conditions to yield the free amine. The exact chemical reactions of "Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester" are not described, but it may undergo similar reactions due to the presence of the reactive ester group.
Physical and Chemical Properties Analysis
The related compound has a melting point range of 111–113 °C and is soluble in dioxane, THF, DMF, CH2Cl2, alcohols, and most common organic solvents . It is supplied as a white solid and is hygroscopic, which means it readily absorbs moisture from the air. The compound should be stored dry to prevent degradation. The purification method involves recrystallization from petroleum ether . These properties are indicative of the compound's stability and reactivity, which are important for its use as a reagent in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Research on the ABTS/PP Decolorization Assay has shed light on reaction pathways of antioxidant capacity, revealing how some antioxidants form coupling adducts with ABTS•+, whereas others undergo oxidation without coupling. These findings underscore the complexity of antioxidant reactions and their relevance to the study of various compounds, including sulfonic acid derivatives (Ilyasov et al., 2020).
Bioaccumulation of Perfluorinated Acids
A critical review on PFCAs explored the bioaccumulation potential of perfluorinated acids, highlighting differences in partitioning behavior compared to persistent lipophilic compounds. This research is pertinent as it provides insights into the environmental persistence and potential ecological impacts of sulfonate and sulfonamide compounds (Conder et al., 2008).
Developmental Toxicity of Perfluoroalkyl Acids
Studies on the developmental toxicity of perfluoroalkyl acids like PFOS and PFOA offer a framework for understanding the toxicological profiles of similar compounds. These insights are crucial for assessing the safety and potential health risks associated with the use of various chemical derivatives in industrial and consumer products (Lau et al., 2004).
Application in Drug Design
Advances in structure-based drug design of carbonic anhydrase inhibitors underscore the potential pharmaceutical applications of sulfonamide and sulfonate derivatives. These inhibitors play a role in treating conditions such as edema, glaucoma, seizures, and cancer, highlighting the importance of such compounds in medicinal chemistry (Supuran, 2017).
Analytical Methods in Antioxidant Activity
Reviews of analytical methods used in determining antioxidant activity provide a basis for the assessment of various compounds' antioxidant properties. These methodologies are essential for evaluating the potential health benefits and applications of new chemical entities in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO7S/c1-2-18(14,15)6-5-16-9(13)17-10-7(11)3-4-8(10)12/h2H,1,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPUQNFPDYCHBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582508 |
Source


|
| Record name | 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester | |
CAS RN |
918822-70-5 |
Source


|
| Record name | 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

